N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry and materials science. This compound is classified as a thiadiazole derivative, characterized by the presence of a thiadiazole ring, a bromophenyl group, and an amide functional group. The compound's molecular formula is with a molar mass of 404.37 g/mol .
The synthesis of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves several steps:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity .
The molecular structure of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide features:
The compound's structural representation can be visualized using its SMILES notation: CCC(CC)C(Nc1nnc(SCC(Nc(cc2)ccc2Br)=O)s1)=O, which provides insights into the arrangement of atoms within the molecule .
N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions:
These reactions allow for further functionalization of the compound, making it versatile for synthetic applications.
The physical and chemical properties of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide include:
These properties are essential for determining the compound's applicability in various scientific fields .
N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has several significant applications:
Research continues to explore its full potential across these domains .
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2